Product packaging for 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene(Cat. No.:)

1-(3-Bromo-2-methylpropyl)-2-fluorobenzene

Cat. No.: B13157733
M. Wt: 231.10 g/mol
InChI Key: GBYNDVJSJDKZJD-UHFFFAOYSA-N
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Description

Evolution of Organohalogen Chemistry in Modern Synthetic Methodologies

The role of organohalogens in synthetic chemistry has expanded dramatically from their initial use as simple alkylating agents and solvents. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, has revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds. In these transformations, organohalides serve as crucial electrophilic partners. Modern synthetic methodologies continue to push the boundaries of what is possible, with a focus on developing more efficient, selective, and environmentally benign halogenation and cross-coupling techniques.

The Unique Role and Reactivity Profiles of Aryl Fluorides and Alkyl Bromides

Aryl fluorides and alkyl bromides represent two distinct classes of organohalides with characteristic reactivity profiles.

Aryl Fluorides: The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides exceptionally stable and often resistant to cleavage. This high bond energy historically rendered them less reactive in traditional cross-coupling reactions. However, recent advancements in catalysis have led to the development of methods for the activation of C-F bonds, opening up new avenues for the use of fluoroarenes in synthesis. The presence of a fluorine atom can also significantly influence the electronic properties and biological activity of a molecule.

Alkyl Bromides: In contrast to the robust C-F bond, the carbon-bromine bond in alkyl bromides is weaker and more readily cleaved. This makes alkyl bromides excellent substrates for a variety of nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and the formation of organometallic reagents, such as Grignard reagents. Their versatility and predictable reactivity have cemented their status as indispensable building blocks in organic synthesis.

Positioning of 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene within Contemporary Research on Dual-Halogenated Organic Molecules

This compound is a bifunctional molecule that incorporates both a reactive alkyl bromide and a traditionally less reactive aryl fluoride (B91410) moiety. This dual-halogenated structure places it at the intersection of several key areas of contemporary chemical research. The presence of two different halogen atoms on the same molecule allows for selective and sequential transformations. For instance, the alkyl bromide can undergo nucleophilic substitution or form an organometallic reagent, leaving the aryl fluoride intact for a subsequent C-F bond functionalization reaction. This orthogonal reactivity is highly desirable in the synthesis of complex target molecules, allowing for a stepwise and controlled construction of molecular architecture. Molecules of this nature are of interest for the development of novel synthetic methodologies and as potential intermediates in the synthesis of pharmaceuticals and advanced materials.

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be cataloged from chemical supplier databases and computational predictions.

PropertyValueReference
CAS Number 1327281-50-4 chemsrc.comchemscene.com
Molecular Formula C₁₀H₁₂BrF chemscene.com
Molecular Weight 231.10 g/mol chemscene.com
Purity ≥95%
LogP (predicted) 3.3992
Number of Rotatable Bonds 3
Hydrogen Bond Acceptors 0
Hydrogen Bond Donors 0

Synthesis and Reactivity of this compound

A plausible synthetic route to this compound, based on established organometallic chemistry, would likely involve the reaction of a suitable organometallic reagent derived from 1-bromo-2-fluorobenzene (B92463) with an electrophilic building block. One potential approach is the Grignard reaction. The Grignard reagent of 1-bromo-2-fluorobenzene can be prepared by reacting it with magnesium metal. This organometallic intermediate could then be reacted with an appropriate electrophile, such as 3-bromo-2-methylpropenal, followed by reduction and subsequent conversion of the resulting alcohol to a bromide.

The reactivity of this compound is dictated by the presence of the two distinct carbon-halogen bonds. The C-Br bond is significantly more labile and is expected to be the primary site of reaction under nucleophilic or organometallic conditions. This would allow for the introduction of a wide range of functional groups at the propyl side chain. The C-F bond, being much stronger, would remain intact during these transformations, offering a handle for later-stage modifications using modern C-F activation catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrF B13157733 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

1-(3-bromo-2-methylpropyl)-2-fluorobenzene

InChI

InChI=1S/C10H12BrF/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3

InChI Key

GBYNDVJSJDKZJD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1F)CBr

Origin of Product

United States

Retrosynthetic Analysis and Strategic Synthetic Pathways to 1 3 Bromo 2 Methylpropyl 2 Fluorobenzene and Its Precursors

Methodologies for the Introduction and Manipulation of the 2-Fluorobenzene Moiety

The synthesis of aryl fluorides is a cornerstone of organofluorine chemistry. chemimpex.com The unique properties imparted by the fluorine atom make these compounds valuable in various chemical industries. Several methods have been developed for the introduction of fluorine onto an aromatic ring.

Nucleophilic Fluorination Approaches in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine. nih.gov This typically involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion.

The Halogen Exchange (Halex) process is a widely used industrial method for synthesizing aryl fluorides. wikipedia.org The reaction involves the nucleophilic displacement of a chloride or bromide atom on an aromatic ring with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF). wikipedia.orgacsgcipr.org

The reaction mechanism proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The fluoride ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group (e.g., chloride) yields the aryl fluoride.

For the Halex reaction to be efficient, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgacsgcipr.org These EWGs stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.

Key Features of the Halex Process:

Fluoride Source: Anhydrous KF is common, though CsF or tetraalkylammonium fluorides (TBAF) are sometimes used for increased solubility and reactivity. wikipedia.org

Solvents: High-boiling, polar aprotic solvents like DMSO, DMF, or sulfolane (B150427) are required to dissolve the fluoride salt and facilitate the reaction at high temperatures (150-250 °C). wikipedia.org

Substrate Scope: The process is most effective for aryl chlorides bearing strong EWGs such as nitro (-NO₂) or cyano (-CN) groups. wikipedia.org

Reactant ExampleProduct ExampleTypical Conditions
4-Nitrochlorobenzene1-Fluoro-4-nitrobenzeneKF, DMSO, 220 °C
2,6-Dichlorobenzonitrile2,6-DifluorobenzonitrileKF, Sulfolane, 200-250 °C
1-Chloro-2,4-dinitrobenzene1-Fluoro-2,4-dinitrobenzeneKF, DMF, 150 °C

This table presents illustrative examples of the Halex process.

The Balz-Schiemann reaction is a classic and versatile method for preparing aryl fluorides from primary aromatic amines. wikipedia.orgnumberanalytics.comscienceinfo.com The process involves two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.

Fluorination: The diazonium salt is then reacted with fluoroboric acid (HBF₄) or other tetrafluoroborate (B81430) sources to precipitate an aryl diazonium tetrafluoroborate salt. byjus.com This isolated salt is then thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgyoutube.com

The mechanism of the decomposition step is thought to proceed through an SN1-type pathway involving a highly unstable aryl cation intermediate. wikipedia.orgscienceinfo.com This cation is then trapped by the fluoride from the BF₄⁻ counterion.

Innovations to the traditional method include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes provide better yields. wikipedia.orgbyjus.com An alternative approach involves conducting the diazotization directly in liquid hydrogen fluoride, which avoids the isolation of the potentially explosive diazonium salt. wikipedia.org

Starting AmineAryl Fluoride ProductNotes
AnilineFluorobenzene (B45895)The classic example of this reaction.
o-Toluidine2-FluorotolueneA direct precursor for more complex molecules. guidechem.com
p-Aminobenzoic acid4-Fluorobenzoic acidDemonstrates tolerance of carboxyl groups. wikipedia.org

This table provides examples of aryl fluorides synthesized via the Balz-Schiemann reaction.

While the goal is often to install a fluorine atom, the manipulation of existing C-F bonds is also a significant area of research. Aryl fluorides, particularly polyfluoroarenes, can undergo nucleophilic aromatic substitution where the fluoride itself acts as a leaving group. nih.gov These reactions are typically transition-metal-free and rely on the high electronegativity of fluorine to activate the aromatic ring towards nucleophilic attack. nih.gov

Recent advancements have focused on the amination and hydrodefluorination of unactivated aryl fluorides using solvated electrons generated from alkali metals, proceeding through a radical-nucleophilic substitution (SRN1) mechanism. nih.govresearchgate.net Other methods utilize organic photoredox catalysts to facilitate the SNAr of unactivated fluoroarenes with amines under mild, light-irradiated conditions. researchgate.net These approaches expand the utility of aryl fluorides as synthons for creating more complex molecules without the need for transition metals. nih.gov

Achieving regioselectivity in the fluorination of molecules with multiple potential reaction sites, such as unsaturated aryl bromides, is a significant synthetic challenge. While direct fluorination of such systems is complex, modern transition-metal-catalyzed methods have shown promise. For instance, palladium-catalyzed fluorination of aryl bromides has been developed, offering a route to fluoroarenes from readily available starting materials. acs.orgorganic-chemistry.org

Another approach involves boron-directed functionalization. An aryl bromide can be converted to an arylboronate ester, which can then undergo copper- or palladium-mediated fluorination. chemistryviews.org Boron-directed cycloaddition reactions also provide a mild and regiospecific route to generate fluorinated aromatic compounds that can be further functionalized. whiterose.ac.uknih.gov These methods offer precise control over the position of fluorination, which is crucial for complex molecule synthesis.

Electrophilic Fluorination Strategies for Aromatic Systems

In contrast to nucleophilic methods, electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic "F⁺" source. wikipedia.org This SEAr (electrophilic aromatic substitution) mechanism is analogous to other aromatic substitutions like nitration or halogenation. researchgate.net

A variety of N-F reagents have been developed that are stable, safe, and effective sources of electrophilic fluorine. wikipedia.org Among the most common is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. numberanalytics.comresearchgate.net

The mechanism of electrophilic fluorination with N-F reagents is believed to be a polar SEAr pathway. researchgate.netresearchgate.net The reaction proceeds through the formation of a Wheland intermediate (a sigma complex), and the subsequent loss of a proton is typically not the rate-limiting step. researchgate.net Some theoretical studies suggest a single-electron transfer (SET) mechanism may be preferred over a direct SN2-type attack on the fluorine atom, particularly with Selectfluor. rsc.org

Common Electrophilic Fluorinating Agents:

Selectfluor® (F-TEDA-BF₄): A highly effective, crystalline, and easy-to-handle reagent for fluorinating a wide range of substrates, including activated arenes like phenols and anisoles. numberanalytics.comresearchgate.net

N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used N-F reagent. wikipedia.org

N-Fluoro-o-benzenedisulfonimide (NFOBS): An effective reagent, particularly for the fluorination of organometallic intermediates. wikipedia.org

Electrophilic fluorination is particularly useful for electron-rich aromatic systems and offers regioselectivity that is complementary to nucleophilic methods.

Substrate ExampleReagentProduct Example
AnisoleSelectfluor®Mixture of o- and p-fluoroanisole
PhenolSelectfluor®Mixture of o- and p-fluorophenol
NaphthaleneNFSI1-Fluoronaphthalene

This table shows representative electrophilic fluorination reactions of aromatic compounds.

Palladium-Catalyzed C(sp²)–H Fluorination Protocols and Directing Group Assistance

The introduction of a fluorine atom onto an aromatic ring can be achieved via direct C(sp²)–H fluorination, a powerful strategy that avoids the pre-functionalization of the substrate. Palladium catalysis has been instrumental in this field, often relying on directing groups to control regioselectivity. nih.gov These directing groups temporarily coordinate to the metal center, bringing the catalyst into proximity with a specific C-H bond, thereby enabling site-selective fluorination. nih.gov

For a precursor to the target molecule, a directing group (DG) on a substituted benzene (B151609) ring would be used to guide the palladium catalyst to the ortho position for fluorination. For instance, a weakly coordinating aromatic ketone could be fluorinated at the less sterically hindered position. thieme-connect.com The reaction typically involves a palladium(II) catalyst, such as Pd(OAc)₂, and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). thieme-connect.com Additives can sometimes act as transient directing groups, facilitating the reaction. thieme-connect.com While effective, these methods can be limited to specific substrate classes, such as benzylic or allylic C-H bonds, and may require the installation and subsequent removal of the directing group. nih.gov

Table 1: Example of Pd-Catalyzed ortho-C–H Fluorination of Aromatic Ketones

Catalyst Fluorinating Agent Additive Temperature Yield Reference
Copper-Catalyzed C(sp²)–H Fluorination Methodologies

As an earth-abundant and more economical alternative to palladium, copper has emerged as a viable catalyst for C-H fluorination reactions. researchgate.net Copper-catalyzed methods can also employ directing groups to achieve regioselectivity. nih.govacs.org For example, benzoic acid derivatives and benzylamine (B48309) derivatives can be fluorinated at the ortho-position using a copper(I) iodide (CuI) catalyst and silver fluoride (AgF) as the fluoride source. nih.govacs.org

These reactions often utilize auxiliaries like 8-aminoquinoline (B160924) or picolinic acid, which chelate to the copper center and direct the fluorination to a specific C-H bond. nih.gov The presence of a directing group, such as a pyridyl group, can be essential for a successful catalytic fluorination, as it helps stabilize the copper(I) species and facilitates the oxidative addition of an aryl halide if that is the starting material. rsc.org This methodology provides a direct route to ortho-fluorinated benzoic acids and related structures, which can be valuable precursors. nih.govacs.org

Table 2: Key Features of Copper-Catalyzed C-H Fluorination

Catalyst System Fluoride Source Directing Group Examples Key Advantage Reference
Fluorination of Arylboronic Acids and Arylsilanes

A well-established method for introducing fluorine onto an aromatic ring involves the fluorination of organoboron and organosilicon compounds. Arylboronic acids and their esters can undergo ipso-substitution, where the boron moiety is replaced by a fluorine atom. This transformation is typically achieved using electrophilic fluorinating agents. wikipedia.org Reagents like acetyl hypofluorite (B1221730) (AcOF), derived from diluted fluorine, can efficiently fluorinate electron-rich aryl boronic acids. organic-chemistry.org The reaction is often fast and proceeds under mild, metal-free conditions. organic-chemistry.org Another common reagent is Selectfluor. researchgate.net

Similarly, arylsilanes can be fluorinated. The silyl (B83357) group activates the aromatic ring towards electrophilic attack and directs the incoming fluorine atom. rsc.org However, fluorination of arylsilanes with common N-fluoro reagents sometimes results in low yields, necessitating the use of more reactive electrophilic fluorine sources. researchgate.net

Table 3: Comparison of Fluorinating Agents for Arylboronic Acids

Fluorinating Agent Substrate Scope Conditions Key Characteristics Reference
Acetyl Hypofluorite (AcOF) Electron-rich aryl boronic acids Mild, metal-free Fast reactions, good yields for ipso-substitution organic-chemistry.org
Selectfluor Chiral secondary boronic esters, Arylboronic esters Varies Can afford alkyl fluorides with high enantiospecificity researchgate.net

Methodologies for the Selective Incorporation of the 3-Bromo-2-methylpropyl Side Chain

Regio- and Stereoselective Bromination Reactions in Alkene Precursors

The 3-bromo-2-methylpropyl side chain can be synthesized from an alkene precursor, such as 2-methyl-2-propen-1-ol or a related structure. The key transformation is the hydrobromination of the double bond. To achieve the desired regioselectivity, where the bromine atom adds to the less substituted carbon (an anti-Markovnikov addition), a radical mechanism is typically employed. chemistrysteps.com This is often accomplished by reacting the alkene with hydrogen bromide (HBr) in the presence of peroxides. chemistrysteps.com In the radical mechanism, the bromine radical adds first to the double bond to form the more stable, more substituted carbon radical intermediate. chemistrysteps.com

Alternatively, mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium can be used for highly stereoselective bromination of alkenes under ambient conditions, offering a practical alternative to using liquid bromine. rsc.org

Functional Group Interconversions Leading to Alkyl Bromides

An alternative and highly common route to the desired alkyl bromide is through the functional group interconversion of a primary alcohol. solubilityofthings.comimperial.ac.uk This approach is a cornerstone of organic synthesis, allowing for the conversion of a poor leaving group (-OH) into an excellent one (-Br), which is then suitable for nucleophilic substitution and cross-coupling reactions. masterorganicchemistry.com

A precursor such as 2-methyl-1-propanol (B41256) can be converted to 1-bromo-2-methylpropane (B43306). Classic reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents are particularly useful for converting primary and secondary alcohols to their corresponding bromides, often with high yields and stereochemical control where applicable. masterorganicchemistry.com Treating alcohols with hydrobromic acid (HBr) is another effective method, proceeding through an SN2 mechanism for primary alcohols. masterorganicchemistry.com More recently, one-pot strategies have been developed that allow for the in-situ bromination of an alcohol followed immediately by a cross-coupling reaction, streamlining the synthetic process. nih.gov

Table 4: Common Reagents for Converting Primary Alcohols to Alkyl Bromides

Reagent Mechanism (for 1° Alcohols) Advantages Reference
HBr SN2 Direct, uses strong acid masterorganicchemistry.com
PBr₃ SN2-like Milder conditions than strong acid, good for chiral alcohols (inversion) masterorganicchemistry.com
SOBr₂ SNi (with pyridine (B92270) gives SN2) Forms gaseous byproducts (SO₂, HCl) solubilityofthings.comimperial.ac.uk

Advanced Cross-Coupling and C-C Bond Formation Strategies for the Target Structure

The final and crucial step in synthesizing 1-(3-bromo-2-methylpropyl)-2-fluorobenzene is the formation of the C(sp²)-C(sp³) bond between the 2-fluorophenyl ring and the 3-bromo-2-methylpropyl side chain. Modern cross-coupling reactions are powerful tools for this purpose. scirp.org

One potential strategy is a Suzuki-Miyaura coupling, which typically involves the reaction of an aryl halide with an organoboron reagent. scirp.org In this context, one could couple 2-fluorophenylboronic acid with the 1-bromo-2-methylpropyl fragment. However, Suzuki couplings involving unactivated secondary alkyl halides can be challenging. Nickel catalysis has shown promise in this area, sometimes proceeding through a radical pathway that is effective for coupling tertiary and secondary alkyl halides. nih.gov

Other named reactions like Negishi (using organozinc reagents) and Kumada (using Grignard reagents) are also powerful methods for forging C-C bonds. scispace.com Nickel/photoredox dual catalysis has emerged as a particularly mild and versatile method for coupling alkyl radicals (which can be generated from alkyl bromides) with aryl halides. nih.gov This approach subdivides the challenging two-electron process into a series of lower-energy single-electron steps, expanding the scope of possible C-C bond formations. nih.gov

A direct Friedel-Crafts alkylation of fluorobenzene with the alkyl bromide is also a theoretical possibility, but this method is prone to issues with regioselectivity and polyalkylation, and the required Lewis acid catalysts can be harsh. Therefore, transition-metal-catalyzed cross-coupling reactions represent the more strategic and controllable approach.

Table 5: Overview of Potential Cross-Coupling Strategies

Reaction Name Aryl Partner Alkyl Partner Catalyst Key Features Reference
Suzuki-Miyaura 2-Fluorophenylboronic acid 1-Bromo-2-methylpropane Pd or Ni Well-established, but challenging for unactivated alkyl halides scirp.orgnih.gov
Negishi 1-Bromo-2-fluorobenzene (B92463) Alkylzinc reagent Pd or Ni Utilizes organozinc reagents, often high yielding scispace.com
Kumada 1-Bromo-2-fluorobenzene Grignard reagent Pd or Ni Highly reactive Grignard reagents, sensitive to functional groups scispace.com

Nickel-Catalyzed Cross-Coupling Reactions for C(sp³)-C(sp²) Linkages

Nickel catalysis is a powerful tool for forging C(sp³)–C(sp²) bonds, often providing high reactivity where palladium-based systems may be less effective, particularly with less reactive electrophiles.

Coupling of Alkyl Halides with Aryl Grignard Reagents

The nickel-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents, a variation of the Kumada-Corriu coupling, is a direct method for synthesizing the target compound. In this approach, a 2-fluorophenylmagnesium halide (a Grignard reagent) is coupled with a suitable alkyl dihalide like 1,3-dibromo-2-methylpropane. The reaction typically proceeds via a catalytic cycle involving an anionic nickel complex. nih.govacs.org The use of additives like 1,3-butadiene (B125203) can be crucial, as it facilitates the formation of a key η¹,η³-octadienediylnickelate complex that enhances the nucleophilicity of the nickel center towards the alkyl halide. scispace.com

Mechanistic studies suggest that the reaction is initiated by the formation of anionic nickel complexes, which are generated from the oxidative dimerization of 1,3-butadiene on Ni(0) followed by complexation with the aryl Grignard reagent. researchgate.net This anionic complex then reacts with the alkyl halide to form the C-C bond. acs.org The steric properties of the Grignard reagent can influence the reaction's selectivity. researchgate.net

Table 1: Representative Conditions for Ni-Catalyzed Coupling of Alkyl Halides and Aryl Grignards

Catalyst Ligand/Additive Alkyl Halide Grignard Reagent Solvent Temperature (°C) Yield (%)
NiCl₂ 1,3-Butadiene Primary Alkyl Bromide Aryl-MgX Ether 25 High
Ni(acac)₂ None Secondary Alkyl Chloride Aryl-MgX THF 0-25 Moderate-High

Note: This table represents generalized conditions from literature on analogous systems.

Stereoselective Reductive Cyclization of Organohalides for Ring Closure (if applicable to analogous systems)

While this compound is an acyclic molecule, the principles of nickel-catalyzed reductive cyclization are relevant for synthesizing cyclic analogs or precursors. This methodology allows for the intramolecular coupling of dihaloalkanes to form five- and six-membered rings. nih.gov The reaction is a powerful tool for ring closure, particularly when forming strained systems. nih.gov For analogous systems, a dihalide precursor could be cyclized under nickel catalysis with a chemical reductant, establishing a carbocyclic framework that could be further functionalized. The efficiency of these cyclizations is often dependent on ring size, with the formation of five-membered rings being generally more efficient than six-membered rings. nih.gov

Cross-Electrophile C(sp³)–Si Coupling of Unactivated Alkyl Bromides (as a synthetic handle)

Cross-electrophile coupling represents an advanced strategy that avoids the preparation and handling of sensitive organometallic reagents. acs.org A nickel-catalyzed C(sp³)–Si coupling of unactivated alkyl bromides with vinyl chlorosilanes can be used to introduce a silyl group as a versatile synthetic handle. acs.orgorganic-chemistry.org

For the synthesis of the target molecule's precursors, an alkyl bromide could be coupled with a vinyl chlorosilane. acs.orgnih.gov This reaction proceeds under mild conditions, employing a catalyst like NiCl₂, a ligand such as 2,9-di-sBu-phen, and manganese as a reductant. organic-chemistry.org The resulting alkylsilane is stable and can be used in subsequent transformations. This method is notable for its excellent functional group tolerance, including compatibility with ketones, esters, amides, and even other alkyl and aryl halides. organic-chemistry.orgbohrium.com

Table 2: Conditions for Ni-Catalyzed Cross-Electrophile C(sp³)–Si Coupling

Catalyst Ligand Reductant Solvent Temperature (°C) Time (h)

Source: Adapted from Duan, J. et al., Org. Lett., 2021. organic-chemistry.org

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysts are an attractive alternative to precious metals due to their low cost, abundance, and low toxicity. They often operate through unique mechanistic pathways involving single or two-electron transfer processes.

Arylation of Alkyl Fluorides via Single Electron Transfer Mechanisms

While the target compound contains an alkyl bromide, the study of iron-catalyzed arylation of alkyl fluorides provides insight into the activation of C(sp³)–halogen bonds via single electron transfer (SET) mechanisms. In these reactions, a low-valent iron species can activate an alkyl halide. Mechanistic studies on related iron-catalyzed reactions show that while alkyl iodides often react via a SET process, alkyl bromides can proceed through a distinctive two-electron transfer (TET) process. nih.govresearchgate.net

For a hypothetical synthesis involving an alkyl fluoride, an iron-catalyzed system could generate an alkyl radical via SET, which would then be trapped by an arylating agent. organic-chemistry.org More relevant to the target molecule, iron-catalyzed cross-coupling of alkyl Grignard reagents with aryl chlorides has been shown to proceed via a two-electron Fe(II)/Fe(IV) mechanism, avoiding the formation of free alkyl radicals. scribd.com This highlights the diverse mechanisms available in iron catalysis, which can be tailored by the choice of halide and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of C-C bond formation, offering a vast and well-understood toolbox for synthetic chemists. For the C(sp³)-C(sp²) linkage in this compound, several palladium-catalyzed methods are applicable. These reactions are valued for their broad substrate scope and functional group tolerance. rsc.orgacs.org

A plausible strategy involves the Suzuki-Miyaura coupling of a (3-bromo-2-methylpropyl) trifluoroborate salt with 1-bromo-2-fluorobenzene. Potassium trifluoroborate salts are stable, solid reagents that overcome some limitations of boronic acids. frontierspecialtychemicals.com Alternatively, a Negishi coupling could be employed, reacting an organozinc derivative of the alkyl bromide with an aryl halide. Palladium-catalyzed reactions can also achieve C-H activation, directly coupling C(sp³)-H bonds with arylating agents, representing a highly atom-economical approach. acs.orgresearchgate.net

Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Strategies

Coupling Reaction Aryl Partner Alkyl Partner Key Features
Suzuki-Miyaura 2-Fluorophenylboronic acid/ester 1,3-Dibromo-2-methylpropane Mild conditions, high functional group tolerance
Negishi 1-Bromo-2-fluorobenzene (3-Bromo-2-methylpropyl)zinc halide High reactivity, useful for complex fragments
Stille 1-Bromo-2-fluorobenzene (3-Bromo-2-methylpropyl)stannane Tolerant of many functional groups, but tin toxicity is a concern
Suzuki-Miyaura Cross-Coupling for Alkylfluorostilbene Derivatives and Analogous Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While traditionally used for C(sp²)-C(sp²) bond formation, its application has expanded to include C(sp³)-hybridized organoboron derivatives, making it a viable strategy for constructing the alkyl-aryl linkage in this compound. researchgate.net

Retrosynthetic Approach: A primary retrosynthetic disconnection of the target molecule is at the C(sp²)-C(sp³) bond between the 2-fluorophenyl ring and the 2-methylpropyl side chain. This suggests a coupling between a 2-fluorophenyl-containing precursor and a 3-bromo-2-methylpropyl-containing precursor.

Strategic Implementation: This could be achieved by coupling a (2-fluorophenyl)boronic acid or its ester derivative with a suitable alkyl halide such as 1,3-dibromo-2-methylpropane. Palladium catalysts, often in conjunction with sterically hindered and electron-rich phosphine (B1218219) ligands, are crucial for facilitating the coupling of alkyl boron compounds. researchgate.net The reaction's success often depends on the choice of base, which accelerates the transmetallation step by coordinating to the boron atom and enhancing its nucleophilicity. researchgate.net Common bases include potassium carbonate, potassium phosphate, and sodium carbonate. researchgate.net

While the coupling of primary alkylboronic acids is well-established, secondary derivatives are known to be less reactive. researchgate.net The development of new catalytic systems continues to broaden the scope of this transformation. rsc.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

Aryl Halide/Triflate Alkylboron Reagent Catalyst/Ligand Base Conditions Yield Reference
4-Bromotoluene n-Propylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene, 100 °C 95% researchgate.net
1-Chloro-4-nitrobenzene Potassium cyclopropyltrifluoroborate Pd(OAc)₂ / RuPhos K₂CO₃ Toluene/H₂O, 80 °C 98% researchgate.net
Palladium-Catalyzed Carbonylations Involving Activated Halides as a Means of Functionalization

Palladium-catalyzed carbonylation is a powerful method for introducing a carbonyl group into organic molecules, converting halides into esters, amides, or ketones. acs.org This reaction could be employed to functionalize precursors of the target molecule rather than to form the main carbon skeleton directly.

Strategic Implementation: In the context of synthesizing this compound, a precursor containing an activated alkyl halide could undergo carbonylation. For example, a dihalide precursor could be selectively carbonylated to introduce an ester or amide functionality, which could then be further manipulated. Since the seminal work by Heck and co-workers in 1974, numerous methods have been developed for the carbonylation of activated halides like aryl, benzyl (B1604629), and vinyl halides. acs.orgnih.gov

However, the carbonylation of unactivated alkyl halides presents significant challenges. These substrates are prone to slow rates of oxidative addition to the palladium catalyst and can undergo side reactions such as β-hydride elimination. acs.orgnih.gov Recent advancements, including photocatalytic approaches, have been developed to overcome these limitations by facilitating the key oxidative addition and reductive elimination steps under milder conditions. acs.orgnih.gov These methods often proceed through radical intermediates, expanding the scope of compatible substrates and functional groups. researchgate.netrsc.org

Table 2: Examples of Palladium-Catalyzed Carbonylation of Alkyl Halides

Alkyl Halide Nucleophile Catalyst System Conditions Product Type Reference
Iodocyclohexane Methanol Pd(OAc)₂ / DPEPhos 1 atm CO, K₂CO₃ Ester nih.gov
1-Bromoadamantane Aniline Pd(dba)₂ / Xantphos 1 atm CO, DABCO Amide nih.gov

Silylboronate-Mediated Cross-Coupling Strategies for C(sp³)–C(sp³) Bond Formation with Alkyl Fluorides

The formation of C(sp³)–C(sp³) bonds is fundamental in organic chemistry, but traditional methods often struggle with substrates possessing high bond dissociation energies, such as alkyl fluorides. rsc.orgrsc.org A recently developed silylboronate-mediated cross-coupling strategy offers a solution, enabling the efficient formation of C(sp³)–C(sp³) bonds by coupling alkyl fluorides with aryl alkanes under mild conditions. rsc.orgdntb.gov.uaresearchgate.net

Mechanism and Application: This method circumvents the challenges of cleaving the strong C-F bond. rsc.org The reaction is believed to proceed via C–F bond cleavage facilitated by the silylboronate reagent. dntb.gov.ua The use of diglyme (B29089) as a solvent has been identified as critical for enhancing reaction efficiency, likely by encapsulating potassium cations. rsc.orgrsc.org While the primary application is for C(sp³)–C(sp³) bond formation, the principles of C-F bond activation are relevant to the fluoro-aromatic system of the target molecule. This strategy allows for the coupling of various alkyl fluorides, demonstrating broad applicability. rsc.orgresearchgate.net Interestingly, while experimental evidence may suggest a radical mechanism, density functional theory (DFT) calculations have indicated a preference for an ionic pathway. rsc.orgrsc.org

Relevance to Target Synthesis: This methodology could be strategically applied to construct the side chain of the target molecule or to couple a pre-formed side chain with another alkyl fragment. Although the target molecule contains a C(sp²)-C(sp³) bond, this C-F activation chemistry represents an advancing frontier that could potentially be adapted for such linkages in the future.

Table 3: Scope of Silylboronate-Mediated Cross-Coupling of Alkyl Fluorides with Aryl Alkanes

Alkyl Fluoride Aryl Alkane Conditions Product Yield Reference
1-Fluorooctane Toluene KHMDS, Silylboronate, Diglyme 1-Benzyl-1-phenyloctane High rsc.orgrsc.org
1-Fluoroadamantane Ethylbenzene KHMDS, Silylboronate, Diglyme Adamantyl-substituted ethylbenzene 88% rsc.org

Nucleophilic Aromatic Substitution (SNAr) as a Route to Aryloxy Derivatives from Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a key reaction for displacing a leaving group, typically a halide, from an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway. uomustansiriyah.edu.iq

Mechanism and Requirements: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily lost in this rate-determining step. uomustansiriyah.edu.iq In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are essential for stabilizing the negative charge of the Meisenheimer complex. pressbooks.pub

Application in Synthesis: While SNAr is not a direct route to the C-C bond in this compound, it is a primary method for synthesizing aryloxy derivatives (aryl ethers) from aryl halides. In a hypothetical synthesis of an analog where the alkyl side chain is connected to the ring via an oxygen atom, SNAr would be the ideal strategy. The 2-fluorobenzene ring of the target molecule is not sufficiently activated for SNAr on its own. An electron-withdrawing group, such as a nitro group, would need to be present at the para position (C-4) or ortho position (C-6) relative to the fluorine atom to facilitate the substitution.

Table 4: Illustrative Nucleophilic Aromatic Substitution (SNAr) Reactions

Aryl Halide Nucleophile Activating Group(s) Conditions Product Reference
2,4-Dinitrochlorobenzene Hydroxide 2,4-Dinitro Basic solution in water 2,4-Dinitrophenol wikipedia.org
1-Fluoro-4-nitrobenzene Methoxide 4-Nitro Methanol, Base 4-Nitroanisole pressbooks.pub

Advanced Spectroscopic and Structural Characterization for Research on Organohalogen Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and stereochemistry of 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. Based on data from structurally similar compounds, such as 2-fluorobenzyl derivatives and 3-bromo-2-methyl-1-propene, the expected chemical shifts can be predicted. The aromatic protons of the 2-fluorophenyl group would appear in the downfield region, typically between 6.9 and 7.5 ppm. Due to the fluorine substituent, these protons would display complex splitting patterns arising from both homo- and heteronuclear coupling (J-coupling) with each other and the fluorine atom.

The protons of the 3-bromo-2-methylpropyl chain would resonate in the upfield region. The benzylic protons (adjacent to the aromatic ring) would likely appear as a doublet of doublets around 2.7-2.9 ppm. The methine proton on the chiral center would be expected in the range of 2.0-2.3 ppm, and the methyl group protons would likely be a doublet around 0.9-1.1 ppm. The diastereotopic protons of the CH₂Br group would be observed as two distinct signals, likely in the form of complex multiplets, in the region of 3.3-3.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The carbon atoms of the 2-fluorophenyl ring would resonate in the aromatic region (approximately 115-165 ppm). The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment. For instance, in 2-fluorobenzyl alcohol, the carbon bearing the fluorine atom shows a large coupling constant (¹JCF = 246.0 Hz). The other aromatic carbons would show smaller two- and three-bond couplings to fluorine.

The aliphatic carbons of the side chain would be found in the upfield region of the spectrum. Based on data for 1-bromo-2-methylpropane (B43306) and related structures, the benzylic carbon would be expected around 35-40 ppm, the methine carbon at approximately 30-35 ppm, the methyl carbon around 15-20 ppm, and the carbon bearing the bromine atom would be the most deshielded of the aliphatic carbons, appearing around 35-45 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. In the case of this compound, a single resonance would be expected for the fluorine atom on the aromatic ring. The chemical shift of this signal would be influenced by the substitution pattern on the ring. For ortho-fluorotoluene derivatives, the ¹⁹F chemical shifts are well-documented and can be used as a reference. The fluorine signal would be split by the neighboring aromatic protons, providing further confirmation of the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Coupling Patterns
Aromatic CHs6.9 - 7.5115 - 135Multiplets due to H-H and H-F coupling
C-F-~160 (d, ¹JCF ≈ 245 Hz)Doublet due to C-F coupling
C-CH₂-~130 (d, ²JCF ≈ 15 Hz)Doublet due to C-F coupling
Benzylic CH₂2.7 - 2.935 - 40Doublet of doublets
Methine CH2.0 - 2.330 - 35Multiplet
Methyl CH₃0.9 - 1.115 - 20Doublet
CH₂Br3.3 - 3.635 - 45Diastereotopic protons, complex multiplets

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and for probing the conformational preferences of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling network within the molecule. Cross-peaks would be observed between geminal and vicinal protons. For this compound, COSY would definitively connect the benzylic protons to the methine proton, which in turn would show a correlation to the methyl protons and the diastereotopic protons of the CH₂Br group. The connectivity of the aromatic protons would also be clearly established.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each carbon signal by correlating it to its attached proton(s). This is particularly useful for assigning the carbons in the crowded aromatic and aliphatic regions of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity across quaternary carbons (which are not observed in HSQC) and for piecing together the different fragments of the molecule. For the target compound, HMBC would show correlations from the benzylic protons to the aromatic carbons, confirming the attachment of the propyl chain to the fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close in space, even if they are not directly bonded. This information is critical for determining the preferred conformation of the flexible propyl side chain relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, which has the molecular formula C₁₀H₁₂BrF, HRMS would provide a highly accurate mass measurement. This precise mass can be used to confirm the elemental composition and distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, further confirming the presence of a single bromine atom in the molecule.

Interactive Data Table: Expected HRMS Data

Ion Calculated Exact Mass Expected Isotopic Pattern
[M]⁺230.0104M and M+2 peaks of nearly equal intensity
[M+H]⁺231.0182M+H and M+H+2 peaks of nearly equal intensity

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Related Halogenated Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not available, analysis of related halogenated propylbenzene (B89791) and bromomethyl-substituted benzene (B151609) derivatives can offer insights into the likely solid-state conformation and intermolecular interactions.

Studies on brominated benzene derivatives have revealed the importance of bromine-bromine and bromine-pi interactions in directing the crystal packing. The conformation of the propyl side chain would likely be influenced by steric and electronic factors, aiming to minimize steric hindrance and optimize intermolecular interactions. The solid-state structure would provide valuable information on the preferred dihedral angles of the flexible side chain, which can be compared with the conformational information obtained from NOESY experiments in solution.

In Situ Spectroscopic Methods for Reaction Monitoring and Kinetic Analysis

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time. These methods allow for the direct observation of reactants, intermediates, and products as the reaction proceeds, providing valuable kinetic and mechanistic information without the need for sampling and quenching.

For the synthesis of this compound, which could potentially be formed through reactions such as the Grignard reaction or halogen exchange, in situ spectroscopy would be highly beneficial. For example, in a Grignard reaction involving the coupling of a 2-fluorobenzyl magnesium halide with a bromo-methyl-propane derivative, in situ FTIR could monitor the consumption of the starting materials and the formation of the C-C bond by tracking characteristic vibrational bands. Similarly, Raman spectroscopy has been successfully employed to monitor halogen-lithium exchange reactions, which could be an alternative synthetic route. By following the concentration of key species over time, detailed kinetic profiles can be constructed, leading to a better understanding of the reaction mechanism and allowing for process optimization.

Interactive Data Table: Key Vibrational Bands for In Situ Monitoring

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
C-BrStretching500 - 600Raman, FTIR
C-F (Aromatic)Stretching1200 - 1300FTIR
Aromatic C=CStretching1450 - 1600Raman, FTIR
C-H (Aliphatic)Stretching2850 - 3000FTIR

Computational Chemistry and Theoretical Studies on 1 3 Bromo 2 Methylpropyl 2 Fluorobenzene and Analogues

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a primary method in computational quantum chemistry for studying the electronic structure of molecules. nih.govumn.edu Its balance of computational cost and accuracy makes it particularly suitable for investigating complex reaction pathways, including those involving organofluorine and organobromine compounds. nih.govacs.org DFT calculations are instrumental in mapping potential energy surfaces, which helps in identifying stable intermediates and, crucially, the transition states that connect them. core.ac.uklouisville.edu

By calculating the energy of reactants, products, and transition states, DFT can determine key kinetic and thermodynamic parameters such as activation energies and reaction enthalpies. researchgate.net For a molecule like 1-(3-bromo-2-methylpropyl)-2-fluorobenzene, a potential reaction of interest is the cleavage of the carbon-bromine bond. DFT can model this process to find the energy barrier required for the bond to break, which is the rate-limiting step in many reactions, such as Wurtz-type couplings or nucleophilic substitutions. researchgate.netresearchgate.net The geometry of the transition state provides a snapshot of the molecular structure at the peak of the energy barrier, offering critical insights into the bond-breaking and bond-forming processes. researchgate.net Modern hybrid DFT functionals are often used to improve the accuracy of these energy calculations. acs.org

Table 1: Calculated Activation and Reaction Energies for a Hypothetical C-Br Bond Cleavage Reaction using DFT

This table presents hypothetical DFT-calculated energy values for the homolytic cleavage of the C-Br bond in this compound, based on typical values for similar bromoalkane derivatives. researchgate.netresearchgate.net Energies are in kcal/mol.

SpeciesDescriptionRelative Energy (kcal/mol)
Initial State (IS)This compound0.0
Transition State (TS)Elongated C-Br bond+55.8
Final State (FS)Resulting radical and Bromine atom+52.1

Quantum Mechanical Investigations of Intermolecular Interactions and Conformations of Organofluorine Compounds

Quantum mechanical methods are essential for studying the subtle non-covalent interactions and conformational preferences that dictate the macroscopic properties of molecules. In organofluorine compounds, the high electronegativity of the fluorine atom significantly influences molecular conformation and intermolecular interactions. nih.govwikipedia.org Fluorine substitution can have a profound impact on the conformational profile of aliphatic chains. nih.govnih.gov For instance, the 1,3-difluoropropylene motif (–CHF–CH2–CHF–) strongly influences alkane chain conformation, an effect that can be magnified with chain extension. nih.gov

For this compound, the presence of both fluorine and bromine atoms, along with the flexible alkyl chain, allows for a variety of possible conformations (rotamers). Quantum mechanical calculations can determine the relative energies of these conformers, identifying the most stable geometries. chemrxiv.org These calculations account for steric hindrance, dipole-dipole interactions, and hyperconjugation effects. The polarity of the C-F bond can lead to specific intermolecular interactions, such as weak hydrogen bonds, which can influence crystal packing and solution-phase behavior. researchgate.net Understanding these conformational preferences is critical, as the three-dimensional shape of a molecule is closely linked to its biological activity and material properties. nih.gov

Table 2: Relative Energies of Different Conformers of a Fluorinated Alkane Analogue

This table shows representative relative free energies for different staggered conformations of a 1,3-difluoroalkane analogue, calculated using DFT. The stability is influenced by factors like hyperconjugation and dipole moments. nih.gov The gg(l) conformation is often the most stable.

ConformerRelative Free Energy (kcal/mol) in VacuumBoltzmann Population (%) at 298 K
gg(l)0.0075.9%
ga/ag1.1521.6%
aa2.901.3%
gg(u)3.500.2%

Theoretical Studies on the Energetics and Bond Dissociation Energies of Carbon-Halogen Bonds

The strength of the carbon-halogen (C-X) bond is a fundamental property that governs the reactivity of organohalides. Theoretical chemistry provides reliable methods for calculating bond dissociation energies (BDEs), which quantify the energy required to break a bond homolytically. nih.govacs.org For molecules containing multiple halogen atoms, like this compound, understanding the relative strengths of the C-Br and C-F bonds is crucial for predicting which bond is more likely to break under specific conditions.

DFT and other high-level ab initio methods can be used to compute C-X BDEs with high accuracy. researchgate.net Studies on substituted benzyl (B1604629) halides have shown that the BDE of a C-Br bond is significantly lower than that of a C-F bond, indicating its higher reactivity. acs.org For example, the B3LYP calculated BDE for the C-Br bond in benzyl bromide is approximately 57.1 kcal/mol, while the C-F BDE in benzyl fluoride (B91410) is around 97.2 kcal/mol. acs.org The presence of other substituents on the benzene (B151609) ring or the alkyl chain can have small but predictable effects on these BDEs. acs.org These calculations are vital for designing synthetic routes and understanding degradation pathways.

Table 3: Comparison of Calculated Carbon-Halogen Bond Dissociation Energies (BDEs)

This table presents a comparison of theoretically calculated and experimental BDE values for various carbon-halogen and carbon-hydrogen bonds in related simple molecules. acs.orgucsb.edu Values are in kcal/mol.

BondCompoundCalculated BDE (kcal/mol) [Method]Experimental BDE (kcal/mol)
C-BrBenzyl bromide (C₆H₅CH₂-Br)57.1 [B3LYP]~56.2
C-ClBenzyl chloride (C₆H₅CH₂-Cl)68.6 [B3LYP]~73.9
C-FBenzyl fluoride (C₆H₅CH₂-F)97.2 [B3LYP]~95.9
C-HToluene (C₆H₅CH₂-H)90.4 [B3LYP]~89.6

Prediction of Spectroscopic Properties and Rationalization of Reactivity

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. core.ac.ukrsc.org For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. nih.govacs.orgias.ac.in Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT, can yield highly accurate predictions of NMR chemical shifts. nih.gov

Beyond spectroscopy, computational analysis of a molecule's electronic properties helps to rationalize its chemical reactivity. emerginginvestigators.orgresearchgate.net Properties such as the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. acs.org The MESP map, for example, visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MESP would highlight the electronegative character of the fluorine and bromine atoms and the electrophilic nature of the carbon atom attached to the bromine, predicting sites susceptible to nucleophilic attack.

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms

This table shows hypothetical ¹³C NMR chemical shifts for this compound, predicted using the GIAO-DFT method. Such predictions are valuable for assigning peaks in experimental spectra. nih.gov

Carbon AtomPredicted Chemical Shift (ppm)
C attached to Fluorine (C-F)160.5 (doublet, JC-F ≈ 245 Hz)
Ipso-C of propyl group128.2 (doublet, JC-F ≈ 15 Hz)
CH₂ attached to benzene ring35.1
CH₂ attached to Bromine (CH₂-Br)38.6

Synthetic Utility and Applications of 1 3 Bromo 2 Methylpropyl 2 Fluorobenzene As a Chemical Building Block

Role as a Precursor in the Synthesis of Complex Organic Molecules

The structure of 1-(3-bromo-2-methylpropyl)-2-fluorobenzene suggests it could serve as a versatile building block in the synthesis of more complex organic molecules. The presence of two distinct reactive sites, the carbon-bromine bond and the fluorinated benzene (B151609) ring, allows for selective and sequential chemical transformations.

The primary alkyl bromide functionality is a classical handle for nucleophilic substitution and organometallic reagent formation. For instance, conversion to a Grignard reagent by reaction with magnesium metal would generate a nucleophilic carbon species. This organometallic intermediate could then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles such as aldehydes, ketones, esters, and nitriles. This approach would allow for the introduction of diverse functional groups at the terminus of the alkyl chain.

Alternatively, the bromide could be displaced by a range of nucleophiles in SN2 reactions. This would enable the introduction of functionalities like azides, cyanides, thiols, or amines, each of which can be further elaborated into more complex structures. For example, the introduction of an azide (B81097) group followed by reduction would yield a primary amine, a common functional group in pharmaceuticals and other biologically active molecules.

The 2-fluorophenyl group, while generally less reactive than the alkyl bromide, can also participate in a variety of transformations. The fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly if additional electron-withdrawing groups are present on the ring. More commonly, the C-F bond can be activated under specific catalytic conditions, for instance in certain cross-coupling reactions. The aryl fluoride (B91410) moiety is also a known precursor for the generation of highly reactive benzyne (B1209423) intermediates, which can undergo cycloaddition reactions to form complex polycyclic systems.

The combination of these reactive sites allows for a modular approach to the synthesis of complex molecules. One could envision a synthetic strategy where the alkyl bromide is first functionalized, followed by a transformation involving the fluorinated ring, or vice versa. This orthogonality is a key feature of valuable synthetic building blocks.

Table 1: Potential Transformations of this compound as a Synthetic Precursor

Reactive SiteReaction TypeReagentsPotential Product Functionality
Alkyl BromideGrignard FormationMg, THFNucleophilic alkyl group
Alkyl BromideNucleophilic SubstitutionNaN3, NaCN, RSH, RNH2Azide, Nitrile, Thioether, Amine
Alkyl BromideWittig Reaction (via phosphonium (B103445) salt)PPh3, then baseAlkene
Aryl FluorideNucleophilic Aromatic SubstitutionStrong nucleophiles, activated systemsAryl ether, Aryl amine
Aryl FluorideBenzyne FormationStrong base (e.g., NaNH2)Diels-Alder adducts
Aryl FluorideC-F Activation/Cross-CouplingPd or Ni catalysts, boronic acids/estersBiaryl compounds

Strategies for Derivatization to Introduce Further Functionality for Materials Research

In the context of materials research, the derivatization of this compound would aim to introduce functionalities that impart specific optical, electronic, or self-assembly properties. The fluorinated phenyl ring is of particular interest in this area, as the incorporation of fluorine into organic materials can enhance properties such as thermal stability, solubility in specific solvents, and electronic characteristics.

One common strategy for derivatization would be through metal-catalyzed cross-coupling reactions. For instance, the fluorine atom could potentially be replaced by other functional groups via Suzuki, Stille, or Sonogashira couplings, although C-F bond activation typically requires harsher conditions or specialized catalysts compared to C-Br or C-I bonds. A more plausible approach would be to first convert the aryl fluoride to an arylboronic acid or ester, which could then readily participate in a wide range of cross-coupling reactions to introduce conjugated aromatic systems, chromophores, or liquid crystalline moieties.

The bromoalkyl chain also offers a versatile point for modification. It could be used to attach the molecule to a polymer backbone, either by direct polymerization of a derivative or by post-polymerization modification. For example, conversion of the bromide to an acrylate (B77674) or methacrylate (B99206) group would yield a monomer suitable for radical polymerization. This would allow for the incorporation of the fluorinated aromatic unit as a side chain in a polymer, potentially influencing the polymer's refractive index, dielectric constant, or surface properties.

Furthermore, the bromoalkyl group can be used to introduce moieties that promote self-assembly. For example, conversion to a long-chain alkyl ether or ester could induce liquid crystalline behavior. The introduction of hydrogen-bonding motifs, such as amides or ureas, could lead to the formation of supramolecular structures.

Table 2: Potential Derivatization Strategies for Materials Research

Target PropertyDerivatization StrategyFunctional Group IntroducedPotential Application
Modified Electronic PropertiesCross-coupling on the aromatic ringConjugated aromatic systemsOrganic electronics
PolymerizabilityConversion of the bromoalkyl groupAcrylate, Methacrylate, StyreneFluorinated polymers, optical materials
Self-AssemblyAttachment of mesogenic or H-bonding unitsLong alkyl chains, amidesLiquid crystals, supramolecular materials
Surface ModificationAttachment to surfaces via the bromoalkyl groupSilanes, thiolsHydrophobic coatings

Development of New Reagents and Methodologies Based on its Unique Reactivity Profile

The development of new reagents and methodologies based on this compound would hinge on exploiting the interplay between the fluoro and bromoalkyl functionalities. The specific substitution pattern—an ortho-fluoro group relative to a secondary alkyl chain—could lead to unique reactivity.

For example, intramolecular reactions could be envisioned. Under conditions that promote the formation of a radical at the benzylic position (if one were present) or an organometallic species on the alkyl chain, the ortho-fluorine could potentially participate in intramolecular cyclization reactions. This could provide a route to novel fluorinated cyclic compounds that might be difficult to synthesize by other means.

The steric and electronic environment created by the 2-methylpropyl group in conjunction with the ortho-fluorine could also be exploited to control the stereoselectivity of reactions on the aromatic ring or the side chain. For instance, in reactions involving the aromatic ring, the bulky side chain could direct incoming reagents to specific positions.

A key area for methodological development would be in catalytic C-F functionalization. Due to the high strength of the C-F bond, selective activation and transformation remain a significant challenge in organic synthesis. This compound could serve as a model substrate for the development of new catalysts that can selectively activate the C-F bond in the presence of a C-Br bond, or vice versa. Achieving such selectivity would be a significant advance in synthetic methodology.

Finally, the molecule could be a precursor to novel ligands for catalysis. By converting the bromoalkyl group into a phosphine (B1218219), amine, or other coordinating group, a new ligand could be synthesized where the ortho-fluorine atom could potentially interact with the metal center, influencing the catalyst's reactivity and selectivity.

Table 3: Potential Areas for Reagent and Methodology Development

Area of DevelopmentPotential Reaction or ApplicationKey Feature of this compound
Novel Cyclization ReactionsIntramolecular radical or organometallic cyclizationProximity of the bromoalkyl chain and the fluoroaromatic ring
Stereoselective SynthesisDirected reactions on the aromatic ring or side chainSteric and electronic influence of the ortho-substituents
Catalytic C-F ActivationDevelopment of catalysts for selective C-F bond functionalizationPresence of both C-F and C-Br bonds for studying selectivity
New Ligand SynthesisPrecursor to ligands with potential F-metal interactionsOrtho-fluoro substitution pattern

Future Research Trajectories in the Chemistry of Mixed Organohalides, Focusing on 1 3 Bromo 2 Methylpropyl 2 Fluorobenzene

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. researchgate.net This transition involves the adoption of methods that reduce waste, minimize energy consumption, and utilize less hazardous substances. nih.gov Future research in the synthesis of mixed organohalides like 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene will prioritize these principles.

Key areas of development include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Research is focused on replacing these with environmentally benign alternatives such as water, supercritical fluids (like CO₂), ionic liquids, and deep eutectic solvents. researchgate.net For instance, developing aqueous micellar conditions for coupling reactions can improve the sustainability of synthetic steps. nih.gov

Atom Economy and Waste Reduction: Synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, are being pursued. This minimizes the generation of byproducts and waste.

Catalysis with Earth-Abundant Metals: Conventional cross-coupling reactions often employ precious and rare metals like palladium. unibe.ch A major research thrust is the development of catalysts based on earth-abundant and less toxic metals such as iron, copper, and sodium. unibe.ch These alternatives offer a more sustainable and cost-effective approach to producing fine chemicals. unibe.ch

Renewable Reagents: The use of reagents derived from renewable feedstocks, such as alcohols, is another promising avenue. Alcohols are ubiquitous and can be used as environmentally friendly chemicals in a variety of organic transformations. rsc.org

Sustainability GoalApproachPotential Application to this compound Synthesis
Reduce Solvent Waste Use of green solvents (e.g., water, glycerol, ionic liquids)Performing halogenation or coupling steps in aqueous micellar systems.
Minimize Catalyst Toxicity Replace precious metal catalysts (e.g., Pd) with earth-abundant metals (e.g., Fe, Na)Utilizing iron-catalyzed cross-coupling reactions for subsequent modifications. unibe.ch
Improve Energy Efficiency Develop reactions that proceed under milder conditions (lower temperature and pressure)Employing photocatalysis or enzymatic methods that operate at ambient temperature.
Increase Atom Economy Design synthetic routes that maximize the incorporation of reactant atoms into the productPrioritizing addition reactions over substitution reactions where possible.

Exploration of Novel Catalytic Systems for Highly Selective and Efficient C-Halogen Bond Transformations

The presence of two distinct carbon-halogen bonds in this compound (a C(sp³)–Br bond and a C(sp²)–F bond) makes chemoselectivity a critical challenge. The C–Br bond is significantly weaker and more reactive than the C–F bond, which is one of the strongest single bonds in organic chemistry. mdpi.com Future research will focus on developing catalytic systems that can precisely target and transform one bond while leaving the other intact.

Promising research directions include:

Orthogonal Catalysis: Designing catalytic systems that can selectively activate either the C–Br or the C–F bond based on a specific trigger, such as the choice of metal, ligand, or reaction conditions. Nickel-based catalysts, for example, have shown promise in activating strong C–F bonds. researchgate.net This would allow for the stepwise and controlled functionalization of the molecule at two different sites.

Photoredox and Metallaphotoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating carbon-halogen bonds under mild conditions. nih.govbohrium.com This approach can generate carbon-centered radicals from alkyl halides, enabling a wide range of transformations. rsc.orgacs.org Dual catalytic systems that combine a photocatalyst with a transition metal catalyst can unlock novel reactivity and selectivity, potentially allowing for the selective cleavage of the C-Br bond without affecting the C-F bond. princeton.edu

Enzymatic and Bio-inspired Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. While challenging, the discovery or engineering of enzymes (such as certain dehalogenases or cytochrome P450s) that can selectively act on specific C-halogen bonds in complex molecules is a long-term goal. nih.gov Some metalloenzymes are known to cleave C-F bonds, indicating the potential for biocatalytic approaches. nih.gov

Halogen-Bonding Catalysis: The use of halogen-bonding interactions to activate C-X bonds is a newer concept. By forming a complex between a halogen-bond donor (the organohalide) and a halogen-bond acceptor (a Lewis base), it's possible to facilitate photochemical radical generation under catalyst-free or dual-catalytic conditions. rsc.orgacs.org This could provide a new strategy for selectively activating the C-Br bond. acs.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production and Discovery

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and safe processes. Flow chemistry and automated synthesis are key enabling technologies in this regard.

Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch flasks offers numerous advantages. nih.gov These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), and enhanced safety, especially when handling hazardous reagents or highly exothermic reactions like halogenations and nitrations. nih.govamt.ukresearchgate.net For a molecule like this compound, flow chemistry could enable safer and more scalable synthesis and subsequent functionalization, such as in Grignard reagent formation or photochemical reactions where consistent light penetration is crucial. nih.govvapourtec.com

Automated Synthesis: Automated platforms can significantly accelerate the discovery and optimization of new synthetic methods and molecules. nih.govresearchgate.net By systematically varying reagents, catalysts, and conditions, these systems can perform a large number of experiments without manual intervention. bris.ac.uk This high-throughput approach can be used to rapidly screen for optimal conditions for the selective functionalization of this compound or to build libraries of derivatives for biological screening. nih.gov The development of automated assembly-line synthesis promises to make the construction of complex organic molecules more routine and accessible. bris.ac.ukchemistryworld.com

TechnologyKey AdvantagesRelevance to Mixed Organohalides
Flow Chemistry Enhanced safety, precise control, improved scalability, efficient mixing and heat transfer. nih.govSafer handling of halogenating agents and exothermic reactions; scalable production; efficient for photochemical and electrochemical transformations. vapourtec.comyoutube.com
Automated Synthesis High-throughput experimentation, rapid reaction optimization, accelerated discovery of new molecules. nih.govresearchgate.netFast screening of catalysts and conditions for selective C–Br vs. C–F functionalization; rapid synthesis of derivative libraries for structure-activity relationship studies.

Expanding the Scope of C(sp³)–C(sp²) and C(sp³)–C(sp³) Cross-Coupling Reactions for Architecturally Complex Targets

The construction of carbon-carbon bonds is the cornerstone of organic synthesis. Molecules rich in sp³-hybridized carbons are increasingly sought after in drug discovery due to their favorable physicochemical properties. princeton.edunih.gov The alkyl bromide moiety in this compound is a prime handle for C(sp³)–C(sp²) and C(sp³)–C(sp³) cross-coupling reactions.

Future research will aim to:

Couple Unactivated Secondary Alkyl Halides: The 2-methylpropyl group is a secondary alkyl halide, which is historically more challenging to use in cross-coupling reactions than primary halides due to issues like slower oxidative addition and competing β-hydride elimination. mit.educore.ac.uk A major area of research is the development of new catalysts, often based on nickel or iron, that are effective for coupling these more challenging substrates under mild conditions. mit.eduresearchgate.netresearchgate.net

Develop Robust Protocols for C(sp³)–C(sp³) Couplings: The formation of C(sp³)–C(sp³) bonds is crucial for building complex, three-dimensional molecular architectures. nih.gov While significant progress has been made, particularly with nickel catalysis, there is a continuing need for methods with broader functional group tolerance and greater reliability. princeton.edu Electrochemically driven cross-electrophile coupling, which avoids the need for pre-formed organometallic nucleophiles, represents a promising transition-metal-free approach. researchgate.net

Late-Stage Functionalization: The ortho-fluorine atom not only influences the electronic properties of the aromatic ring but can also serve as a site for later-stage functionalization. acs.org While the C-F bond is strong, methods for its activation are advancing, which could allow for sequential coupling reactions—first at the C-Br site and subsequently at the C-F site—to build highly complex molecules. mdpi.comresearchgate.net

Coupling TypeDescriptionRelevance to this compoundKey Research Goal
C(sp³)–C(sp²) Formation of a bond between a saturated (alkyl) carbon and an unsaturated (aryl/vinyl) carbon.Reacting the bromo-2-methylpropyl group with aryl or heteroaryl boronic acids or organozinc reagents.Developing catalysts (e.g., Fe, Ni) that are effective for secondary alkyl halides and tolerate a wide range of functional groups. researchgate.netresearchgate.net
C(sp³)–C(sp³) Formation of a bond between two saturated (alkyl) carbons.Reacting the bromo-2-methylpropyl group with other alkyl-metal reagents or via cross-electrophile coupling.Overcoming challenges of coupling secondary centers and expanding the scope to create complex 3D structures. princeton.edunih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene?

Answer:
The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, 3-Bromo-2-methylpropan-1-ol (CAS 40145-08-2) may serve as a precursor, where the hydroxyl group is replaced by a fluorobenzene moiety through an SN2 mechanism under basic conditions . Key steps include:

  • Reagent selection : Use a strong base (e.g., NaH) to deprotonate the fluorobenzene derivative.
  • Temperature control : Maintain 0–5°C to minimize side reactions like elimination.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Basic: How should researchers characterize the purity and structure of this compound?

Answer:
Analytical techniques :

MethodParametersReference Standards
GC/HPLC >95% purity (retention time matching)Compare with commercial bromo/fluoro analogs (e.g., 4-Bromo-1-chloro-2-fluorobenzene, >97% GC )
NMR 1H^1\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F} shiftsCross-reference with NIST data (e.g., 2-Amino-5-bromo-2'-fluorobenzophenone )
Elemental Analysis Br/F content validationUse calibrated standards (e.g., Kanto Reagents’ deuterated bromofluorobenzenes ).

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat due to potential skin/eye irritation from bromoalkyl groups .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
  • Storage : Store in amber glass at 2–8°C, away from ignition sources (flash point >100°C inferred from analogs ).

Advanced: How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during synthesis?

Answer:

  • Solvent polarity : Use polar aprotic solvents (e.g., DMF) to favor SN2 mechanisms over elimination .
  • Steric effects : The 2-methylpropyl group may hinder backside attack; kinetic studies using deuterated analogs (e.g., 1-Bromo-2,5-difluorobenzene-d3 ) can clarify steric contributions.
  • Temperature : Lower temperatures (0–20°C) suppress elimination, as seen in bromofluoroalkoxybenzene syntheses .

Advanced: What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT calculations : Model the C-Br bond dissociation energy to assess suitability for Suzuki-Miyaura coupling. Reference InChI/SMILES data from complex fluorobenzene derivatives (e.g., N-[2-Bromo-4-(heptafluoropropyl)phenyl]benzamide ).
  • Molecular docking : Predict interactions with palladium catalysts using software like Gaussian or ORCA.

Advanced: How should researchers resolve contradictions between experimental data and literature precedents?

Answer:

  • Iterative validation : Replicate experiments under varying conditions (e.g., solvent, catalyst loading) .
  • Meta-analysis : Compare with structurally related compounds (e.g., 1-Bromo-2-chloro-4-fluorobenzene ) to identify outliers.
  • Open data practices : Share raw datasets (e.g., NMR spectra) for peer validation, adhering to FAIR principles .

Advanced: What strategies optimize purification of bromo-fluoro aromatic compounds?

Answer:

  • Distillation : For volatile analogs (e.g., 1-Bromo-2,6-difluorobenzene, bp 61°C at 35 mmHg ), fractional distillation under reduced pressure is effective.
  • Recrystallization : Use ethanol/water mixtures for high-melting-point derivatives (e.g., 4-Bromo-2-chloro-6-fluorobenzoic acid ).
  • Chiral separation : For enantiomeric byproducts, employ HPLC with chiral columns (e.g., Chiralpak AD-H).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.